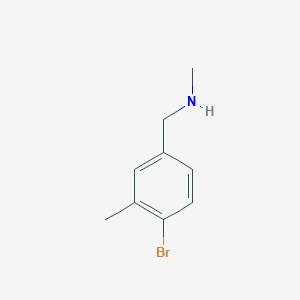

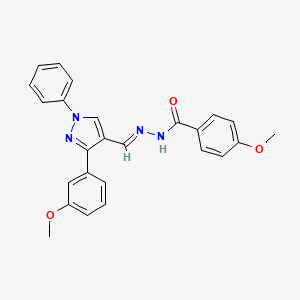

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide, commonly known as DBH, is a chemical compound that has garnered significant attention in scientific research due to its unique properties. DBH is a benzothiazole derivative and is widely used in the field of medicinal chemistry. The compound is known for its potential as an anticancer agent, and it has also been studied for its anti-inflammatory, anti-tubercular, and anti-microbial properties.

Aplicaciones Científicas De Investigación

Anticonvulsant and Neuroprotective Effects

Research has shown that derivatives of benzothiazole, such as N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide, exhibit significant anticonvulsant activity and neuroprotective effects by lowering the levels of malondialdehyde (MDA) and lactate dehydrogenase (LDH), indicating their potential as leads in searching for safer and more effective anticonvulsants with neuroprotective effects (Hassan, Khan, & Amir, 2012).

Fluorescent Probes for Sensing

The use of benzothiazole derivatives has been explored in the development of fluorescent probes for sensing magnesium and zinc cations, as well as for detecting changes in pH levels. These probes show high sensitivity to pH and selectivity for metal cations, attributed to the high acidity of the fluorophenol moiety (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).

Inhibition of Eukaryotic DNA Topoisomerase II

Benzothiazole derivatives have been identified as significant inhibitors of eukaryotic DNA topoisomerase II, with certain compounds showing more activity than the reference drug etoposide. This suggests that besides well-known bi- and ter-benzimidazoles, compounds with single bicycle fused ring systems, including benzimidazole, benzoxazole, benzothiazole, and oxazolopyridine derivatives, also exhibit considerable topoisomerase II inhibitory activity (Pınar, Yurdakul, Yildiz, Temiz-Arpaci, Acan, Akı‐Şener, & Yalcin, 2004).

Structural Analysis

The molecular and crystal structure of N-(6-methoxybenzothiazol-2-yl)-1-(4-fluorophenyl)-O,O-dipropyl-α-aminophosphonate was determined through single-crystal X-ray diffraction studies, providing insights into its fully delocalized benzothiazole system and the presence of a strong intermolecular hydrogen bond, which stabilizes the crystal structure (Yang, Song, Hong, Jin, & Hu, 2005).

Anticancer Agents

Benzothiazole acylhydrazones have been synthesized and investigated for their probable anticancer activity, with certain derivatives showing cytotoxic activity against various cancer cell lines. These studies suggest the modulation of antitumor property by various substitutions at specific positions on the benzothiazole scaffold, highlighting their potential as anticancer agents (Osmaniye, Levent, Karaduman, Ilgın, Özkay, & Kaplancıklı, 2018).

Propiedades

IUPAC Name |

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F2N3O2S/c1-22-10-4-2-8(3-5-10)14(21)19-20-15-18-13-11(17)6-9(16)7-12(13)23-15/h2-7H,1H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVVKBXDSAXGURQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NNC2=NC3=C(C=C(C=C3S2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B2665311.png)

![2-chloro-5-{2-[1,3-dioxo-1H-isochromen-4(3H)-yliden]hydrazino}benzenecarboxylic acid](/img/structure/B2665312.png)

![(E)-3-(dimethylamino)-1-[3-(4-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one](/img/structure/B2665315.png)

![2-(4-Methylphenyl)-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2665316.png)

![(2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(phenyl)methanone](/img/structure/B2665319.png)

![N-cyclohexyl-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2665322.png)

![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2665325.png)

![Tert-butyl 4-[3-(aminomethyl)oxetan-3-yl]piperazine-1-carboxylate](/img/structure/B2665328.png)

![N-[2-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-4,6-dimethylpyrimidine-2-carboxamide](/img/structure/B2665330.png)

![N-benzyl-2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2665333.png)